(2R)-2-ammonio-4-cyclohexylbutanoate
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Overview
Description
(2R)-2-ammonio-4-cyclohexylbutanoate is an organic compound characterized by the presence of an ammonium group and a cyclohexyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ammonio-4-cyclohexylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine and butanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or water, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-ammonio-4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ammonium group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: The major products include oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-ammonio-4-cyclohexylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2R)-2-ammonio-4-cyclohexylbutanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK pathway or the G-protein coupled receptor pathway, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2-ammonio-4-cyclohexylbutanoate: The enantiomer of (2R)-2-ammonio-4-cyclohexylbutanoate with different stereochemistry.
Cyclohexylbutanoic acid: A structurally similar compound lacking the ammonium group.
Uniqueness:
Chirality: The (2R) configuration imparts specific stereochemical properties that can influence its biological activity and interactions.
Functional Groups: The presence of both an ammonium group and a cyclohexyl group provides unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
(2R)-2-azaniumyl-4-cyclohexylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHKOHWUQAULOV-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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